molecular formula C18H18ClF3N4 B11327886 N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11327886
M. Wt: 382.8 g/mol
InChI Key: SMCUESSSOVIKJX-UHFFFAOYSA-N
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Description

N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of various functional groups, such as the trifluoromethyl and chlorophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction can be performed using aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos to avoid debromination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C18H18ClF3N4

Molecular Weight

382.8 g/mol

IUPAC Name

N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H18ClF3N4/c1-3-4-9-23-14-10-11(2)24-17-15(12-7-5-6-8-13(12)19)16(18(20,21)22)25-26(14)17/h5-8,10,23H,3-4,9H2,1-2H3

InChI Key

SMCUESSSOVIKJX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3Cl)C

Origin of Product

United States

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